molecular formula C8H8O2 B154609 2-Methoxy-D3-benzaldehyde CAS No. 56248-49-8

2-Methoxy-D3-benzaldehyde

Cat. No.: B154609
CAS No.: 56248-49-8
M. Wt: 139.17 g/mol
InChI Key: PKZJLOCLABXVMC-FIBGUPNXSA-N
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Description

2-Methoxy-D3-benzaldehyde: is a derivative of benzaldehyde characterized by the substitution of three hydrogen atoms in the methoxy group with deuterium atoms. This isotopic modification makes it a valuable tool in various fields of chemistry, particularly in studies involving isotopic labeling . The compound has a molecular formula of C8H5D3O2 and a molecular weight of 139.166 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D3-benzaldehyde typically involves the deuteration of 2-methoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be facilitated by the use of a deuterium gas atmosphere or deuterated solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium oxide (D2O) or other deuterated compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-D3-benzaldehyde is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-D3-benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth through the destabilization of cellular redox homeostasis . The compound’s isotopic labeling also allows for detailed studies of metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in analytical studies, making it a valuable tool in research .

Properties

IUPAC Name

2-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJLOCLABXVMC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-D3-benzaldehyde
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2-Methoxy-D3-benzaldehyde
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Reactant of Route 6
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